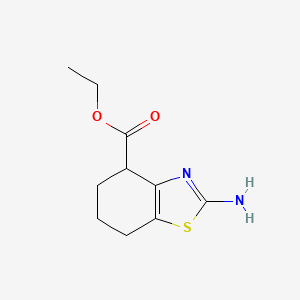

2-Amino-4,5,6,7-tétrahydro-1,3-benzothiazole-4-carboxylate d'éthyle

Vue d'ensemble

Description

Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate is a chemical compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are of interest due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of related benzothiazole derivatives has been reported in various studies. For instance, ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate was synthesized and found to be a potent acetylcholinesterase inhibitor, suggesting its potential for Alzheimer's disease treatment . Another study reported the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, which was characterized using various spectroscopic methods . These studies demonstrate the synthetic routes and methodologies that could be relevant for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray diffraction, revealing the presence of hydrogen-bonded dimers and quartets in the crystal structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate . Such structural analyses are crucial for understanding the molecular interactions and stability of these compounds.

Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions to yield novel heterocyclic compounds. For example, ethyl 2-(benzo[d]thazol-2-yl)acetate was reacted with different arylidinemalononitrile derivatives to produce a range of compounds, including pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives . Another study described the conversion of ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate into various benzothieno[2,3-d]pyrimidine derivatives with potential hypnotic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The vibrational spectra and geometric parameters of these compounds have been studied using both experimental and theoretical methods, providing insights into their stability and reactivity . Additionally, the anti-allergy activity of some benzothiazole derivatives has been evaluated, indicating potential pharmacological applications .

Applications De Recherche Scientifique

Recherche pharmaceutique

Ce composé est utilisé dans la synthèse de divers dérivés pharmaceutiques, notamment les dérivés de thiénopyrimidine, qui sont explorés pour leurs potentiels thérapeutiques .

Synthèse de colorants azoïques

Il sert de précurseur dans la préparation de colorants azoïques, largement utilisés pour la coloration des textiles, du cuir et des aliments .

Activité anti-inflammatoire

Des recherches ont été menées sur ses propriétés anti-inflammatoires en mesurant son effet sur l'activation du NRF2, qui est cruciale pour les mécanismes de défense cellulaire .

Propriétés antimicrobiennes

Des dérivés de ce composé ont été synthétisés et testés pour leur efficacité antimicrobienne, montrant une promesse contre diverses souches bactériennes .

Induction de l'apoptose

Des études ont utilisé ce composé dans la découverte de nouveaux agents inducteurs de l'apoptose, qui sont importants dans la recherche sur le cancer .

Synthèse organique

C'est une matière première et un intermédiaire important utilisés en synthèse organique, contribuant au développement de nouvelles méthodes et de nouveaux matériaux synthétiques .

Science des matériaux

Le composé trouve des applications dans la recherche en science des matériaux, contribuant à la création de nouveaux matériaux ayant des applications industrielles potentielles .

Chimie analytique

En chimie analytique, il est utilisé pour développer de nouvelles méthodes et techniques analytiques pour l'analyse chimique .

Mécanisme D'action

Target of Action

It has been shown to have significant antiproliferative potential against mcf-7 and hepg-2 cancer cell lines , suggesting that it may target proteins or pathways involved in cell proliferation and survival.

Mode of Action

It has been shown to induce apoptosis in mcf-7 cells , indicating that it may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Result of Action

The compound has demonstrated significant antiproliferative activity against MCF-7 and HepG-2 cancer cell lines . It has been shown to induce apoptosis in MCF-7 cells , leading to a significant reduction in cell viability. In vivo studies have also revealed a significant decrease in solid tumor mass upon treatment with this compound .

Safety and Hazards

Please refer to the MSDS for detailed safety information.

Analyse Biochimique

Biochemical Properties

Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them. For instance, it may bind to the active sites of certain enzymes, altering their activity and affecting the overall metabolic flux. Additionally, this compound can interact with proteins, influencing their structure and function, which can have downstream effects on various biochemical pathways .

Cellular Effects

The effects of Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate on cells are diverse and depend on the cell type and concentration used. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways by interacting with key signaling molecules, leading to changes in gene expression profiles. These changes can affect cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate can impact cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes in the target molecules, affecting their function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may differ from short-term effects .

Dosage Effects in Animal Models

The effects of Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain concentration is required to elicit a significant biological response. Toxicity studies have shown that high doses of this compound can cause adverse effects such as organ damage or metabolic disturbances .

Metabolic Pathways

Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions can have downstream effects on overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific cellular compartments, depending on its chemical properties and interactions with cellular components. The localization and accumulation of this compound can influence its biological activity and effects .

Subcellular Localization

The subcellular localization of Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate is an important factor that affects its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound can influence its role in cellular processes and its overall biological activity .

Propriétés

IUPAC Name |

ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-2-14-9(13)6-4-3-5-7-8(6)12-10(11)15-7/h6H,2-5H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEBHSVVRNIDMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC2=C1N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30997595 | |

| Record name | Ethyl 2-imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76263-11-1 | |

| Record name | Ethyl 2-imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1281017.png)

![7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1281019.png)